molecular formula C6H7NO4S B14026525 1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid

1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B14026525
M. Wt: 189.19 g/mol
InChI Key: KOTJBRNKFUACCJ-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H7NO4S This compound features a pyrrole ring substituted with a methylsulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrrole with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then oxidized to form the desired carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-Methylsulfonyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

1-methylsulfonylpyrrole-2-carboxylic acid

InChI

InChI=1S/C6H7NO4S/c1-12(10,11)7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9)

InChI Key

KOTJBRNKFUACCJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC=C1C(=O)O

Origin of Product

United States

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